1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-(4-methylphenyl)ethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-3-5-13(6-4-11)12(2)15-9-7-14-8-10-15;;/h3-6,12,14H,7-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKHIADGWQDERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

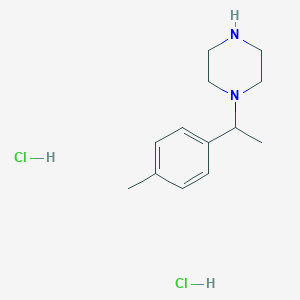

Chemical structure and molecular weight of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

The following technical guide details the chemical identity, structural properties, synthesis pathways, and analytical characterization of 1-[1-(4-methylphenyl)ethyl]piperazine dihydrochloride .

Chemical Identity, Synthesis, and Structural Characterization

Executive Summary

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride (CAS: 1185298-93-4) is a piperazine-based organic building block characterized by a chiral ethyl linker connecting a para-tolyl moiety to the N1-position of a piperazine ring.[1][2] As a dihydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base, making it a critical intermediate in the synthesis of pharmaceutical agents targeting monoaminergic systems (e.g., serotonin or dopamine receptors) and antihistamines.

This guide provides a comprehensive analysis of its molecular weight, structural derivation, synthetic protocols, and quality control parameters.

Chemical Identity & Molecular Metrics[2][3][4][5][6][7][8][9][10]

The compound is defined by the coupling of a lipophilic p-tolyl-ethyl group with a hydrophilic piperazine core, stabilized as a double hydrochloride salt.[1]

Table 1: Physicochemical Profile

| Parameter | Technical Specification |

| IUPAC Name | 1-[1-(4-methylphenyl)ethyl]piperazine dihydrochloride |

| Common Name | 1-(1-p-Tolyl-ethyl)-piperazine 2HCl |

| CAS Number | 1185298-93-4 |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ (Salt) / C₁₃H₂₀N₂ (Free Base) |

| Molecular Weight | 277.23 g/mol (Salt) / 204.31 g/mol (Free Base) |

| Stereochemistry | Contains 1 Chiral Center (C-alpha to Phenyl).[1][3] Typically supplied as a racemate unless specified as (R) or (S). |

| Solubility | High in Water, Methanol, DMSO; Low in Hexane, Ether. |

| Appearance | White to off-white crystalline solid (Hygroscopic). |

Structural Derivation

The molecular weight is derived from the sum of the constituent atomic masses:

-

Carbon (13 atoms): 156.14 Da

-

Hydrogen (22 atoms): 22.18 Da

-

Nitrogen (2 atoms): 28.01 Da

-

Chlorine (2 atoms): 70.90 Da

-

Total MW: 277.23 Da[1]

Structural & Conformational Analysis

The molecule consists of three distinct pharmacophoric domains:[1]

-

The Piperazine Ring: Exists predominantly in a chair conformation to minimize 1,3-diaxial interactions. The N1 nitrogen is tertiary (substituted), while the N4 nitrogen is secondary, providing a handle for further derivatization.

-

The Chiral Linker: The ethyl group branched at the 1-position creates a steric environment that restricts rotation, potentially influencing binding affinity in biological targets.

-

The p-Tolyl Group: A lipophilic aromatic moiety that facilitates hydrophobic interactions (π-stacking) within receptor binding pockets.

Diagram 1: Structural Logic & Functional Domains

Caption: Functional decomposition of the molecule showing the lipophilic anchor, chiral bridge, and polar core.

Synthesis Protocols

The synthesis of 1-(1-p-Tolyl-ethyl)-piperazine is typically achieved via Reductive Amination or Nucleophilic Substitution .[1] The reductive amination route is preferred in drug development for its higher yield and avoidance of over-alkylation byproducts.

Method A: Reductive Amination (Preferred)

This method utilizes 4'-methylacetophenone and excess piperazine in the presence of a reducing agent.

Reagents:

-

4'-Methylacetophenone (1.0 eq)[1]

-

Piperazine (3.0 - 5.0 eq) – Excess prevents bis-alkylation.[1]

-

Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol.

-

Acid Catalyst: Acetic Acid (cat.)

Step-by-Step Protocol:

-

Imine Formation: Dissolve 4'-methylacetophenone and piperazine in DCE. Add acetic acid to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen.

-

Reduction: Cool the solution to 0°C. Slowly add Sodium Triacetoxyborohydride. Allow the reaction to warm to room temperature and stir overnight (12-16h).

-

Quenching: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

-

Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the free base via column chromatography (DCM/MeOH/NH₃).

-

Salt Formation: Dissolve the free base in diethyl ether or ethanol. Add 4M HCl in dioxane dropwise at 0°C. Filter the resulting white precipitate and dry under vacuum.

Diagram 2: Synthesis Workflow

Caption: Step-by-step workflow for the reductive amination synthesis route.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) in D₂O or DMSO-d₆[1]

-

Aromatic Region (6.8 – 7.2 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring.

-

Methine Proton (3.5 – 4.0 ppm): A quartet corresponding to the CH of the ethyl linker, coupled to the methyl group.

-

Piperazine Ring (2.8 – 3.5 ppm): Broad multiplets corresponding to the 8 protons of the piperazine ring. In the salt form, these may shift downfield due to protonation.

-

Methyl Group (Linker) (1.3 – 1.5 ppm): A doublet (3H) coupled to the methine proton.

-

Methyl Group (Tolyl) (2.2 – 2.3 ppm): A singlet (3H) attached to the aromatic ring.

Mass Spectrometry (LC-MS)[1]

-

Parent Ion: ESI+ mode should show a dominant peak at m/z 205.17 [M+H]⁺ (corresponding to the free base C₁₃H₂₀N₂ + H⁺).

-

Fragmentation: Loss of the piperazine ring or cleavage at the benzylic position may be observed.

Elemental Analysis (CHN)

-

Theoretical for C₁₃H₂₂Cl₂N₂:

-

Note: Deviations >0.4% suggest trapped solvent or hydration.[1]

Handling and Stability

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.[1]

-

Solubility:

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during handling.

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

PubChem. (2025).[2][6][4][7][8][9][3][10] Piperazine Compound Summary. National Library of Medicine.[4] Retrieved from [Link]

Sources

- 1. 1185298-93-4|1-(1-(p-Tolyl)ethyl)piperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. Proflavine Dihydrochloride | C13H13Cl2N3 | CID 10750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(o-Tolyl)piperazine dihydrochloride | C11H18Cl2N2 | CID 91964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Procaine Hydrochloride | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Proflavine.HCl hemihydrate | C26H26Cl2N6O | CID 5284449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(p-Tolyl)piperazine dihydrochloride | C11H18Cl2N2 | CID 83112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

Pharmacological mechanism of action of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride

Executive Summary

This guide provides a comprehensive framework for elucidating the pharmacological mechanism of action of the novel compound, this compound. As a derivative of the piperazine scaffold, a structure renowned for its prevalence in centrally acting pharmaceuticals, this compound is hypothesized to interact with key neurotransmitter systems.[1][2] Due to the current absence of specific pharmacological data for this molecule, this document outlines a systematic, multi-tiered experimental approach. Authored from the perspective of a Senior Application Scientist, this whitepaper emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating characterization process. The proposed workflow encompasses initial in vitro receptor and transporter screening to identify primary molecular targets, followed by functional assays to determine the nature of these interactions. Subsequent ex vivo and in vivo studies are detailed to correlate molecular activity with physiological and behavioral outcomes. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary theoretical and practical foundation to thoroughly investigate the neuropharmacological profile of this compound and similar novel chemical entities.

The Piperazine Scaffold: A Cornerstone of Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[1][3] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for critical interactions with biological targets. This "privileged scaffold" is a structural feature in a multitude of successful drugs, demonstrating a wide array of pharmacological activities.[2]

Notable examples of piperazine-containing drugs include:

-

Clozapine , an atypical antipsychotic with a complex pharmacology that includes activity at dopaminergic and serotonergic receptors.[3]

-

Vortioxetine , a multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulates several serotonin receptors.[3]

-

Buspirone , an anxiolytic agent that functions as a serotonin 5-HT1A receptor partial agonist.[3]

-

Cetirizine , a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist.[1]

The pharmacological diversity of these compounds underscores a key principle: the substituents on the piperazine ring dictate the specific biological activity.[1] Generally, piperazine derivatives exert their effects by modulating neurotransmitter systems, including dopaminergic, serotonergic, and noradrenergic pathways.[4]

Structural Analysis and Target Hypothesis for this compound

The structure of this compound suggests a likely interaction with monoamine neurotransmitter systems. The tolyl-ethyl group attached to the piperazine nitrogen is structurally related to phenylethylamine, the backbone of many stimulant and psychoactive compounds. This positions the molecule within the class of substituted arylalkylpiperazines.

Based on this structural analogy to other pharmacologically active piperazines, we can formulate several primary hypotheses for its mechanism of action:

-

Hypothesis 1: Dopaminergic and Serotonergic Receptor Modulation. Many arylalkylpiperazines interact with dopamine (D1, D2-like) and serotonin (5-HT1A, 5-HT2A/2C) receptors.[5] The compound may act as an agonist, antagonist, or partial agonist at these sites.

-

Hypothesis 2: Monoamine Transporter Inhibition. The structural similarity to dopamine and serotonin suggests potential interaction with their respective transporters (DAT and SERT), leading to inhibition of neurotransmitter reuptake.[6]

-

Hypothesis 3: Adrenergic and Histaminergic Activity. Interaction with adrenergic (α1, α2) and histamine (H1) receptors is also a common feature of this compound class.

The following experimental workflow is designed to systematically test these hypotheses.

Proposed Experimental Workflow for Pharmacological Characterization

This section details a logical and efficient progression of experiments, from broad initial screening to more focused in vivo functional studies.

In Vitro Profiling: Target Identification and Functional Characterization

The initial step is to identify the primary molecular targets of the compound using a panel of in vitro assays.

The rationale here is to cast a wide net to determine the binding affinity of this compound across a range of CNS-relevant receptors and transporters. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal brain tissue.

-

Assay Setup: In a multi-well plate, the membranes are incubated with a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Table 1: Proposed Initial CNS Receptor and Transporter Screening Panel

| Target Class | Specific Targets | Rationale |

| Dopaminergic | D1, D2, D3, D4, DAT | Key targets for antipsychotics and stimulants.[4] |

| Serotonergic | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, SERT | Implicated in depression, anxiety, and psychosis.[5][7] |

| Adrenergic | α1A, α1B, α2A, NET | Involved in alertness, arousal, and blood pressure regulation. |

| Histaminergic | H1, H2, H3 | H1 antagonism is a common off-target effect causing sedation.[1] |

| Opioidergic | μ, δ, κ | To assess potential for analgesia or abuse liability.[8] |

Once high-affinity binding targets are identified (e.g., Ki < 100 nM), the next crucial step is to determine the functional effect of the compound at these receptors. Is it an agonist that activates the receptor, or an antagonist that blocks it?

Experimental Protocol: cAMP Functional Assay for a Gs or Gi-coupled Receptor

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of this compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a known concentration of a reference agonist for the receptor.

-

-

Incubation: Incubate for a specified time to allow for changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Lysis and Detection: Lyse the cells and use a commercially available kit (e.g., HTRF, ELISA) to measure the concentration of cAMP.

-

Data Analysis:

-

Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal efficacy).

-

Antagonist Mode: Plot the response to the reference agonist against the log concentration of the test compound to determine the IC50 (inhibitory concentration for 50% of the agonist response).

-

Diagram 1: General Workflow for In Vitro Pharmacological Profiling

Caption: A flowchart illustrating the in vitro experimental cascade.

In Vivo Validation: Physiological and Behavioral Effects

Following a thorough in vitro characterization, in vivo studies are essential to understand how the compound's molecular actions translate into physiological and behavioral effects in a living organism.

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin) of an anesthetized rodent.

-

Recovery: The animal is allowed to recover from surgery.

-

Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected.

-

Compound Administration: this compound is administered (e.g., via intraperitoneal injection).

-

Post-Dose Collection: Dialysate samples are collected at regular intervals post-administration.

-

Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels and plotted over time.

A battery of behavioral tests can provide insights into the potential therapeutic applications or side effects of the compound. The choice of tests should be guided by the in vitro profile.

Table 2: Suggested Behavioral Assays Based on In Vitro Findings

| In Vitro Finding | Potential Behavioral Effect | Relevant Behavioral Assay |

| DAT/NET Inhibition | Stimulant | Locomotor Activity Test |

| 5-HT1A Agonism | Anxiolytic, Antidepressant | Elevated Plus Maze, Forced Swim Test[7] |

| D2 Antagonism | Antipsychotic | Prepulse Inhibition of Startle |

| H1 Antagonism | Sedative | Rota-rod Test (for motor impairment) |

Diagram 2: Integrated Mechanism of Action Hypothesis

Caption: Hypothesized interactions at the synapse.

Data Synthesis and Building a Pharmacological Narrative

The ultimate goal is to integrate the data from all experimental tiers to construct a coherent pharmacological profile. For instance, if the compound is found to be a potent 5-HT1A receptor agonist with moderate DAT inhibitory activity, the narrative would be that of a potential anxiolytic or antidepressant with some mild stimulant properties. This integrated profile is critical for guiding further drug development efforts, including lead optimization and safety pharmacology studies.

Conclusion

While the precise pharmacological mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests activity within the central nervous system. The multi-tiered experimental workflow detailed in this guide provides a robust and scientifically rigorous path to characterizing its in vitro and in vivo pharmacology. By systematically progressing from broad receptor screening to specific functional and behavioral assays, researchers can build a comprehensive understanding of this novel compound's mechanism, paving the way for potential therapeutic applications.

References

-

Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed. Available at: [Link]

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - MDPI. Available at: [Link]

-

Current awareness of piperazines: pharmacology and toxicology - PubMed. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

-

Piperazine - Wikipedia. Available at: [Link]

-

1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem - NIH. Available at: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

-

Exploring Pharmacological Significance and Reaction Dynamics of PiperazineMoiety. - ijrbat. Available at: [Link]

- Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy... - ChEMBL - EMBL-EBI. Available at: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1132986/

-

Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - ResearchGate. Available at: [Link]

-

1-(p-Tolyl)piperazine dihydrochloride | C11H18Cl2N2 | CID 83112 - PubChem. Available at: [Link]

-

Some pharmacological properties of piperazine - PubMed. Available at: [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available at: [Link]

-

Piperazine. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. ijrbat.in [ijrbat.in]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 6. Document: Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy... - ChEMBL [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride CAS number and identifiers

An In-depth Technical Guide to 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to influence the pharmacokinetic properties of a molecule, such as solubility and basicity, and to serve as a versatile linker between different pharmacophoric elements. This guide provides a comprehensive overview of the chemical identity, synthesis, and characterization of this compound, tailored for researchers and professionals in drug discovery and chemical development.

Chemical Identity and Properties

The fundamental step in working with any chemical compound is to establish its precise identity through standardized nomenclature and identifiers. These identifiers provide an unambiguous reference for database searches, procurement, and regulatory documentation.

Core Identifiers and Molecular Structure

The structure consists of a piperazine ring N-substituted with a 1-(p-tolyl)ethyl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride counter-ion.

Table 1: Chemical Identifiers and Properties for this compound

| Identifier Type | Value | Source / Method |

| CAS Number | 1185298-93-4 | [1] |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | Calculated |

| Molecular Weight | 277.24 g/mol | Calculated |

| IUPAC Name | 1-[1-(4-methylphenyl)ethyl]piperazine;dihydrochloride | Structure-based |

| SMILES | CC(C1=CC=C(C)C=C1)N2CCNCC2.Cl.Cl | Structure-based |

| InChI | InChI=1S/C13H20N2.2ClH/c1-11(12-5-7-13(2)8-6-12)15-9-3-14-4-10-15;;/h5-8,11,14H,3-4,9-10H2,1-2H3;2*1H | Structure-based |

| Physical Form | Solid (Predicted) | General Knowledge |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | Chemical Principles |

| Melting Point | Not publicly available; requires experimental determination. | - |

Logical Relationship of Identifiers

The various identifiers are logically interconnected, each describing the same molecule in a different language suited for different applications—from human-readable names to machine-readable strings for database searches.

Caption: Relationship between chemical identifiers.

Synthesis and Manufacturing

While specific literature for the synthesis of this compound is not widely published, a robust and common method for its preparation is via a one-pot reductive amination reaction.[2][3][4] This approach is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad substrate scope.

Plausible Synthetic Pathway: Reductive Amination

The synthesis involves the reaction of a ketone (4'-methylacetophenone) with a secondary amine (piperazine) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an enamine intermediate, which is then reduced to the final tertiary amine product.

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for reductive amination.[3][4]

Materials:

-

4'-Methylacetophenone

-

Piperazine (anhydrous)[5]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4'-methylacetophenone (1.0 eq) and anhydrous piperazine (2.0-3.0 eq). The use of excess piperazine is crucial to minimize the formation of the N,N'-dialkylated byproduct.

-

Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M with respect to the ketone. Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. This reagent is chosen for its mildness and selectivity for reducing iminium ions and enamines in the presence of ketones. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (usually 2-12 hours).

-

Aqueous Workup (Isolation of Free Base):

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, 1-(1-p-Tolyl-ethyl)-piperazine.

-

-

Purification (Optional but Recommended): The crude free base can be purified by column chromatography on silica gel if necessary to remove unreacted piperazine and byproducts.

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with stirring.

-

The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals would include: a singlet for the methyl group on the tolyl ring (~2.3 ppm), multiplets for the aromatic protons (~7.0-7.3 ppm), a quartet for the methine proton on the ethyl bridge, a doublet for the methyl group of the ethyl bridge, and a complex series of multiplets for the eight protons on the piperazine ring. In the dihydrochloride salt form, the N-H protons will also be visible and may be broad.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals include the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbons of the piperazine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the free base. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the molecular weight of the free base (219.16).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reversed-phase method would be developed to separate the product from any starting materials or byproducts. Purity is determined by the relative area of the product peak.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions for novel chemical entities.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

GHS Hazards (Predicted): Based on similar structures, the compound may be classified as a skin and eye irritant.[6][7]

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. Its synthesis can be reliably achieved through a standard reductive amination protocol. This guide provides the necessary identifiers, a detailed and reasoned synthetic procedure, and a framework for its analytical characterization, serving as a foundational resource for scientists working with this molecule.

References

-

PubChem. Compound Summary for CID 83113, 1-(p-Tolyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Compound Summary for CID 83112, 1-(p-Tolyl)piperazine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

PubChem. Compound Summary for CID 91964, 1-(o-Tolyl)piperazine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Di Cocco, M. E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 24. Available from: [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Available from: [Link]

-

MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

-

The Good Scents Company. piperazine dihydrochloride, 142-64-3. Available from: [Link]

-

Di Cocco, M. E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 24. Available from: [Link]

-

ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

Chem. Eur. J. (2019). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Available from: [Link]

-

Royal Society of Chemistry. Copper-Catalyzed Reductive Coupling of Tosylhydrazones with Amines: A Convenient Route to α-Substituted Amines. Available from: [Link]

-

Molbase. 1-(4-METHYLPHENYL)PIPERAZINE DIHYDROCHloride | CAS 13078-14-3. Available from: [Link]

-

Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐c]pyridin-‐2(3H)-‐one. Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

Sources

- 1. 1185298-93-4|1-(1-(p-Tolyl)ethyl)piperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(p-Tolyl)piperazine dihydrochloride | C11H18Cl2N2 | CID 83112 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of p-Tolyl-ethyl Piperazine Analogs: A Technical Guide to Their History, Synthesis, and Pharmacological Profile

This in-depth technical guide explores the history, discovery, and scientific underpinnings of p-Tolyl-ethyl piperazine analogs. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this important chemical scaffold, moving beyond a simple recitation of facts to delve into the strategic reasoning behind its development and evaluation.

Introduction: The Piperazine Scaffold as a "Privileged" Structure in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals has led to its designation as a "privileged scaffold".[1][2] This is particularly true in the realm of Central Nervous System (CNS) drug discovery, where the piperazine moiety is a key structural feature in numerous antipsychotic, antidepressant, and anxiolytic agents.[3]

The utility of the piperazine core can be attributed to several key physicochemical properties. Its two basic nitrogen atoms allow for the formation of salts, which can enhance aqueous solubility and improve pharmacokinetic profiles.[1] Furthermore, the piperazine ring can adopt a stable chair conformation, providing a rigid scaffold for the precise spatial orientation of pharmacophoric groups. The N1 and N4 positions offer convenient points for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2]

The Genesis of Arylpiperazines: A Historical Perspective

The story of p-Tolyl-ethyl piperazine analogs is intrinsically linked to the broader history of arylpiperazines. The journey began with the discovery that attaching an aryl group to one of the piperazine nitrogens and an alkyl chain to the other could yield compounds with significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This fundamental structure became a versatile template for the development of a multitude of CNS-active drugs.

While a definitive, singular "discovery" of the p-Tolyl-ethyl piperazine subclass is not prominently documented in seminal literature, its emergence can be understood as a logical progression within the systematic exploration of arylpiperazine SAR. Early research in the mid-20th century focused on modifications of the aryl ring and the length and nature of the alkyl chain to optimize potency, selectivity, and metabolic stability.

One can surmise that the introduction of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) was driven by the need to explore the effects of lipophilicity and steric bulk on receptor binding. The ethyl linker provides a common and effective spatial distance between the aryl head and the piperazine core.

A noteworthy parallel in the development of specific piperazine-based CNS drugs is the story of Centpropazine , an experimental antidepressant from the phenylpiperazine family developed in India.[4] Although it was never marketed, it reached Phase 3 clinical trials and was first described in the scientific literature around 1980.[4] The development of Centpropazine illustrates the global interest in novel piperazine derivatives for treating depressive disorders and the iterative process of analog synthesis and testing that characterizes pharmaceutical research.

Synthetic Strategies for p-Tolyl-ethyl Piperazine Analogs

The synthesis of p-Tolyl-ethyl piperazine analogs is generally straightforward and relies on well-established synthetic methodologies. The most common approach involves the N-alkylation of a monosubstituted piperazine with a suitable electrophile.

General Synthetic Workflow

The core synthesis can be conceptualized in the following workflow:

Caption: General synthetic workflow for p-Tolyl-ethyl piperazine analogs.

Detailed Experimental Protocol: Synthesis of 1-(2-(p-tolyl)ethyl)piperazine

This protocol describes a representative synthesis of the parent compound, 1-(2-(p-tolyl)ethyl)piperazine.

Step 1: Preparation of 2-(p-tolyl)ethyl bromide

-

To a solution of 2-(p-tolyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add phosphorus tribromide (0.4 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(p-tolyl)ethyl bromide.

Step 2: N-alkylation of Piperazine

-

To a solution of piperazine (3.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

-

Add the crude 2-(p-tolyl)ethyl bromide (1.0 eq) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 16 hours.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel using a gradient of DCM and methanol to afford the desired 1-(2-(p-tolyl)ethyl)piperazine.

Pharmacological Evaluation and Structure-Activity Relationships

The pharmacological profile of p-Tolyl-ethyl piperazine analogs is largely dictated by their interactions with monoamine neurotransmitter systems. The primary targets are typically serotonin (5-HT) and dopamine (D2) receptors, with varying affinities and functional activities (agonist, antagonist, or partial agonist).

Key Biological Targets and Signaling Pathways

Arylpiperazines are known to modulate G-protein coupled receptors (GPCRs). The interaction of a p-Tolyl-ethyl piperazine analog with a target receptor, such as the 5-HT1A receptor, can initiate a downstream signaling cascade that ultimately leads to a physiological response.

Caption: Simplified signaling pathway for a 5-HT1A receptor agonist.

Structure-Activity Relationship (SAR) Insights

The SAR for arylpiperazines is well-documented, and these principles can be applied to the p-Tolyl-ethyl subclass.

| Structural Modification | General Effect on Activity | Rationale |

| p-tolyl group vs. unsubstituted phenyl | Can increase lipophilicity, potentially improving blood-brain barrier penetration. The methyl group can also influence binding pocket interactions. | The addition of a small alkyl group can enhance van der Waals interactions within the receptor binding site. |

| Ethyl linker length | A two-carbon linker is often optimal for balancing flexibility and pre-organization for receptor binding. | Shorter or longer chains can lead to suboptimal positioning of the aryl group relative to the piperazine nitrogen. |

| Substitution on the second piperazine nitrogen | Can drastically alter the pharmacological profile, introducing activity at other receptors or modifying functional activity (e.g., from agonist to antagonist). | This position is often used to introduce additional pharmacophoric elements to target secondary binding sites or different receptors altogether. |

| Substitution on the tolyl ring | Electron-withdrawing groups para to the piperazine have been shown to decrease binding to 5-HT1A and D2A receptors.[5] | This suggests that the electronic properties of the aryl ring are crucial for receptor recognition and binding. |

Future Directions and Conclusion

The p-Tolyl-ethyl piperazine scaffold remains a valuable starting point for the design of novel CNS-active agents. Future research will likely focus on:

-

Fine-tuning selectivity: Developing analogs with high selectivity for specific receptor subtypes to minimize off-target effects.

-

Multi-target-directed ligands (MTDLs): Designing single molecules that can modulate multiple targets implicated in a particular disease, which may offer enhanced therapeutic efficacy.

-

Improving pharmacokinetic properties: Optimizing metabolic stability and oral bioavailability to develop drug candidates with favorable dosing regimens.

References

-

Centpropazine. (2023). In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Centpropazine. National Center for Biotechnology Information. Retrieved from [Link]

- Khan, I., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(48), 30235-30255.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Micheli, F., et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4349-4353.

- Bescós, S., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 503-510.

- Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 232-250.

- Loza, M.I., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 503-10.

- Di Pietro, O., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5481.

- Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Al-Suhaimi, E. A. (2021).

- Wang, L., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(15), 4983.

- Anonymous. (n.d.). Synthesis and Pharmacology of PCP Analogs. Erowid.

- Bhanja, C., & Jena, S. (2017). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 10(4), 431-437.

- Kumar, A., et al. (2022). Synthesis and CNS Activity of Phenytoin Derivatives. Current Bioactive Compounds, 18(6), e020622205568.

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Centpropazine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimal Solvent Selection for Dissolving 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride. The dissolution of dihydrochloride salts of substituted piperazines presents a significant challenge due to the complex interplay between the compound's physicochemical properties and the solvent environment. This guide outlines a two-tiered experimental approach, grounded in fundamental principles of acid-base chemistry and solubility theory, to efficiently identify suitable solvents. We will explore the critical role of pH, co-solvents, and theoretical frameworks like the Henderson-Hasselbalch equation to ensure reliable and reproducible formulation and analysis.

Introduction to the Molecule and Dissolution Challenges

This compound is a disubstituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties, including high aqueous solubility when protonated.[1][2] As a dihydrochloride salt, the molecule possesses two protonated nitrogen atoms from the piperazine ring, making it the salt of a weak base and a strong acid (HCl).[3][4]

The primary challenge in dissolving this compound lies in its pH-dependent solubility.[5] The protonated dihydrochloride form is highly polar and ionically charged, favoring dissolution in polar, protic solvents, particularly aqueous systems. However, as the pH of the solution increases, the amine groups deprotonate, leading to the formation of the less polar, and likely less water-soluble, free base. This transition is fundamental to selecting an appropriate solvent system and is often overlooked, leading to issues with precipitation, incomplete dissolution, and inconsistent results in downstream applications.

This guide provides a logical workflow to navigate these challenges, moving from broad initial screening to fine-tuned optimization.

Theoretical Framework for Solvent Selection

A successful solvent selection strategy is not based on trial and error but on a solid understanding of the underlying chemical principles. For an amine salt like this compound, two concepts are paramount.

The Critical Role of pKa and the Henderson-Hasselbalch Equation

The behavior of our molecule in solution is governed by the pKa values of its two piperazine nitrogens. Unsubstituted piperazine has two pKa values, approximately 5.35 and 9.73.[1][6][7] Substitution on the nitrogen atoms, as in our target molecule, alters these values.[2][8] The pKa is the pH at which 50% of the specific amine group is in its protonated (charged, salt) form and 50% is in its deprotonated (neutral, free base) form.[9]

The Henderson-Hasselbalch equation allows us to predict the ratio of the protonated (BH+) to deprotonated (B) species at a given pH.[9][10]

For a weak base: pH = pKa + log([B]/[BH⁺])

-

When pH < pKa: The equilibrium shifts to the left, favoring the protonated, charged (BH⁺) form. For our dihydrochloride salt, a low pH environment (e.g., pH 1-4) will ensure the molecule remains fully protonated and thus maximally water-soluble.

-

When pH > pKa: The equilibrium shifts to the right, favoring the deprotonated, neutral free base (B). This form is typically more soluble in organic solvents.

This relationship is the cornerstone of our strategy. By controlling the pH, we can control the ionization state and, consequently, the solubility of the compound.[11][12]

Solvent Polarity and Co-solvency

Beyond pH, the general principle of "like dissolves like" applies.[13] The dihydrochloride salt is highly polar. Therefore, polar solvents are the logical starting point. However, in many pharmaceutical applications, a mixed solvent system (co-solvency) is required to achieve the desired concentration or to make the formulation compatible with non-aqueous systems.[14] Co-solvents like ethanol, methanol, or acetonitrile can be blended with aqueous buffers to modulate the overall polarity of the solvent system, potentially increasing the solubility of the compound, especially if the free base has some organic solvent solubility.

Experimental Protocols

This section details a two-tiered approach to systematically screen for and optimize a solvent system.

Tier 1: Initial Solubility Screening

The goal of this phase is to rapidly identify promising solvent candidates from a broad range of polar and aqueous buffered systems.

Materials:

-

This compound

-

Deionized Water

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Isopropanol (IPA)

-

Acetonitrile (ACN)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M Hydrochloric Acid (HCl), pH ~1.0

-

0.1 M Acetate Buffer, pH 4.0

-

Vortex mixer, magnetic stirrer, analytical balance, pH meter

Protocol:

-

Preparation: Prepare stock solutions of the aqueous buffers.

-

Dispensing Solvents: Aliquot 2.0 mL of each test solvent (Water, MeOH, EtOH, IPA, ACN, PBS, 0.1 M HCl, Acetate Buffer) into separate, clearly labeled glass vials.

-

Initial Weighing: Accurately weigh approximately 5 mg of this compound and add it to each vial.

-

Mixing: Cap the vials and vortex vigorously for 2 minutes. Place on a magnetic stirrer for 30 minutes at room temperature.

-

Visual Assessment: Visually inspect each vial for complete dissolution. A clear solution with no visible particulates indicates dissolution.

-

Incremental Addition: If the compound dissolves completely, add another 5 mg increment. Repeat steps 4 and 5 until undissolved solid remains (saturation is reached).

-

Data Recording: Record the final approximate solubility (mg/mL) and any observations (e.g., color change, gel formation) in a table.

Expected Tier 1 Results: Based on the structure, it is anticipated that the compound will show high solubility in the acidic aqueous buffers (0.1 M HCl, Acetate Buffer) and deionized water.[5][15] Solubility in polar organic solvents like methanol and ethanol is likely to be moderate to slight, while solubility in less polar solvents like acetonitrile may be poor.[15]

Tier 2: Optimization with Co-solvents and pH Adjustment

This phase focuses on refining the solvent system based on the most promising results from Tier 1, particularly for applications requiring mixed-solvent systems.

Protocol A: Co-Solvent Systems

-

Select Base Solvent: Choose the best aqueous solvent from Tier 1 (e.g., 0.1 M HCl or Acetate Buffer).

-

Prepare Blends: Create a series of co-solvent blends by mixing the chosen aqueous solvent with an organic co-solvent (e.g., Ethanol or Acetonitrile) in varying ratios (e.g., 90:10, 75:25, 50:50 v/v).

-

Determine Solubility: Using the incremental addition method described in Tier 1 (steps 3-7), determine the saturation solubility of the compound in each co-solvent blend.

-

Monitor for Precipitation: After determining solubility, let the saturated solutions stand for 1 hour and observe for any signs of precipitation, which could indicate instability.

Protocol B: Precise pH Titration

-

Prepare Slurry: Create a saturated or near-saturated slurry of the compound in deionized water.

-

pH Adjustment: While stirring, slowly add 0.1 M HCl dropwise and monitor the pH. Note the pH at which the compound fully dissolves.

-

Back Titration (Optional): To the resulting clear solution, slowly add 0.1 M NaOH dropwise. Note the pH at which precipitation begins to occur. This helps define the stable pH window for dissolution.

Data Presentation and Interpretation

Systematic recording of results is crucial for comparison and decision-making.

Table 1: Tier 1 Solubility Screening Results

| Solvent System | pH | Approx. Solubility (mg/mL) | Observations |

| Deionized Water | ~5-6 | ||

| 0.1 M HCl | 1.0 | >50 | Freely soluble[15] |

| Acetate Buffer | 4.0 | >50 | Freely soluble |

| PBS | 7.4 | Possible lower solubility/precipitation | |

| Ethanol (100%) | N/A | Slightly soluble[15] | |

| Methanol (100%) | N/A | Slightly soluble[15] | |

| Acetonitrile (100%) | N/A | Likely insoluble |

(Note: Values are illustrative and should be replaced with experimental data.)

Table 2: Tier 2 Co-Solvent Optimization (Example: Acetate Buffer/Ethanol)

| Acetate Buffer (pH 4.0) (%) | Ethanol (%) | Approx. Solubility (mg/mL) | Stability (1 hr) |

| 100 | 0 | >50 | Stable |

| 90 | 10 | ||

| 75 | 25 | ||

| 50 | 50 |

Visualization of Workflow

A logical workflow ensures a systematic and efficient approach to solvent selection.

Caption: Workflow for systematic solvent selection.

Conclusion and Recommendations

The solubility of this compound is fundamentally dictated by the pH of the solvent system. Its dihydrochloride nature ensures high solubility in acidic aqueous environments (pH < 5), where both piperazine nitrogens remain fully protonated.

For purely aqueous applications, an acetate buffer (pH ~4.0) or dilute HCl (pH 1-2) is recommended as the starting point.

For applications requiring organic co-solvents, a system based on an acidic aqueous buffer mixed with ethanol or acetonitrile should be optimized. It is critical to ensure the final pH of the mixed system remains sufficiently acidic to prevent precipitation of the free base.

This structured, two-tiered approach provides a reliable framework for developing a robust and reproducible solvent system, minimizing wasted resources and ensuring the integrity of downstream analytical or formulation work.

References

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Hansen Solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

Galan, K. et al. (2021). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

-

Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. Retrieved from [Link]

-

Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517-1525. Retrieved from [Link]

-

AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. McGraw Hill. Retrieved from [Link]

-

Purosolv. (2024). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Desantis, J. et al. (2022). pKa values of common substituted piperazines. ResearchGate. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Professor Steven Abbott. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Abbott, S. (2014). HSPiP HSP Estimation. YouTube. Retrieved from [Link]

-

Klotz, U. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Trends in Analytical Chemistry, 75, A1-A2. Retrieved from [Link]

-

Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

-

The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)piperazine dihydrochloride. PubChem. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)piperazine. PubChem. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 12. vetscraft.com [vetscraft.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. amphray.com [amphray.com]

Application Note: Cell Culture Handling and Dosing of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

Abstract & Compound Profile

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride is a pharmacologically significant building block, structurally related to established CNS-active agents (e.g., serotonin and sigma receptor ligands). While often used as a synthetic intermediate, its direct application in phenotypic screening requires precise handling due to the dihydrochloride (2HCl) salt form.

This guide addresses the critical challenge of using 2HCl salts in cell culture: acidification of culture media . Improper handling leads to false-positive toxicity data caused by pH shifts rather than compound pharmacology. This protocol establishes a self-validating workflow for solubility optimization, pH neutralization, and dose-response screening.

Chemical Identity

| Property | Detail |

| Compound Name | This compound |

| CAS Number | 1185298-93-4 (Representative) |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ (Salt Form) |

| Molecular Weight | ~277.2 g/mol (approx., varies by hydration) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water/DMSO; Acidic in solution |

Material Preparation & Solubility

The Acidity Challenge

The "dihydrochloride" designation indicates that for every mole of piperazine, two moles of HCl are present. Dissolving this compound in water or weak buffers will generate a highly acidic solution (pH < 3.0 at high concentrations).

-

Risk: Direct addition to cell culture media can overcome the bicarbonate buffer capacity, turning the media yellow (acidic) and inducing cellular stress unrelated to the drug target.

-

Solution: Use a high-concentration DMSO stock (where ionization is suppressed) or a pre-buffered aqueous stock.

Stock Solution Protocol (Preferred: DMSO)

Objective: Create a 100 mM Master Stock.

-

Weighing: Weigh 27.7 mg of compound.

-

Solvent: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Why DMSO? It prevents hydrolysis and maintains sterility. The acidic protons remain associated or non-reactive until dilution into aqueous media.

-

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into light-protective amber tubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Alternative Aqueous Stock (For DMSO-Sensitive Cells)

Objective: Create a 10 mM Neutralized Stock.

-

Dissolve compound in PBS (pH 7.4) .

-

Critical Step: Check pH. It will likely be acidic.

-

Neutralization: Titrate carefully with 1N NaOH until pH reaches 7.2–7.4.

-

Filtration: Sterilize using a 0.22 µm PVDF syringe filter .

-

Note: Aqueous stocks are less stable; prepare fresh or use within 1 week at 4°C.

-

Cell Culture Dosing Strategy

Experimental Design: The "3-Log" Screen

For uncharacterized biological activity, use a semi-logarithmic dilution series to capture IC50/EC50 values effectively.

Target Concentrations: 0.1 µM, 1.0 µM, 10 µM, 100 µM.

Preparation of Working Solutions (200x)

Prepare "200x" concentrates in DMSO first to ensure solubility before hitting the aqueous media. This keeps the final DMSO concentration on cells constant at 0.5%.

| Target Final Conc. | Preparation of 200x Concentrate (in DMSO) |

| 100 µM | Dilute 100 mM Stock 1:5 (20 µL Stock + 80 µL DMSO) → 20 mM |

| 10 µM | Dilute 20 mM Concentrate 1:10 (10 µL + 90 µL DMSO) → 2 mM |

| 1 µM | Dilute 2 mM Concentrate 1:10 (10 µL + 90 µL DMSO) → 0.2 mM |

| 0.1 µM | Dilute 0.2 mM Concentrate 1:10 (10 µL + 90 µL DMSO) → 0.02 mM |

| Vehicle Control | Pure DMSO (100%) |

Dosing the Cells

-

Seed Cells: Plate cells (e.g., HEK293, SH-SY5Y) at appropriate density (e.g., 5,000 cells/well in 96-well plate) and allow 24h attachment.

-

Intermediate Dilution (Self-Validating Step):

-

Do NOT add 200x DMSO stock directly to cells (causes osmotic shock).

-

Prepare a 2x Dosing Media : Dilute the 200x DMSO concentrate 1:100 into pre-warmed culture media.

-

Check: Verify the 2x media pH is not yellow. If yellow, the 2HCl salt has acidified the media. Adjust with sterile NaOH if necessary (rare at these concentrations, but possible at >100 µM).

-

-

Final Addition: Add 100 µL of 2x Dosing Media to the 100 µL of media already in the well.

-

Final DMSO concentration: 0.5% (Non-toxic for most lines).

-

Visual Workflow & Mechanism

The following diagram illustrates the critical pH-check workflow required for dihydrochloride salts.

Caption: Workflow emphasizing the critical pH verification step required when dosing dihydrochloride salts to prevent acid-induced cytotoxicity.

Assay Endpoints & Expected Biological Context

Since this compound is a piperazine derivative, it is likely being screened for CNS activity.[1][2]

Viability Screening (Safety)

-

Assay: MTT or CCK-8.

-

Timepoint: 24 hours.

-

Threshold: If viability < 80% at 10 µM, the compound is considered cytotoxic.

-

Troubleshooting: If toxicity is observed only at the highest dose (100 µM) and the media turned yellow, it is an artifact of the 2HCl acidity, not true drug toxicity.

Functional Targets (Hypothetical)

Piperazines often target GPCRs.

-

Calcium Flux (Gq-coupled): If targeting 5-HT2 receptors.

-

cAMP (Gs/Gi-coupled): If targeting Dopamine receptors.

-

Sigma-1 Receptor: Often requires specific radioligand binding assays as Sigma-1 does not always couple to immediate second messengers.

References

-

PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

-

Meanwell, N. A., & Loiseleur, O. (2022).[3] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Agricultural and Food Chemistry. [Link][3]

Sources

Application Note: Formulation of 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride for In Vivo Studies

[1]

Executive Summary & Physicochemical Context

This compound is a substituted piperazine derivative often utilized in neuropharmacology as a monoaminergic modulator. The presence of the dihydrochloride (2HCl) salt form confers high water solubility but generates a significantly acidic solution (pH < 3.0) upon dissolution.[1]

Direct injection of unbuffered 2HCl salts causes severe peritoneal irritation (IP), venous sclerosis (IV), and variable bioavailability due to precipitation at the injection site. This guide provides a rational formulation strategy to neutralize the vehicle while maintaining solubility, ensuring data integrity and animal welfare.

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Implication for Formulation |

| Molecular Weight | ~277.2 g/mol (Salt) | Conversion factor to Free Base is ~0.73. |

| Solubility (Water) | High (>50 mg/mL) | Easy to dissolve initially. |

| Solution pH | 1.5 – 3.0 (Unbuffered) | Critical: Must be adjusted to pH 5.0–7.0 for in vivo use. |

| pKa (Piperazine) | N1: ~5.3, N4: ~9.7 | At pH 7.4, the molecule is partially cationic; risk of free base precipitation exists. |

| LogP (Free Base) | ~2.5 (Estimated) | Moderate lipophilicity; may require cyclodextrins if concentration >10 mg/mL. |

Formulation Decision Logic

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the required concentration and route of administration.

Figure 1: Decision logic for vehicle selection. High concentrations of piperazine salts often require complexing agents (Cyclodextrins) to prevent free-base precipitation during pH neutralization.

Protocol A: Parenteral Formulation (IV/IP)

Target Route: Intraperitoneal (IP) or Intravenous (IV) Vehicle: 0.9% Saline or 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials Required[3][4][5][6][7][8][9][10][11]

-

This compound (Solid).

-

Vehicle: Sterile 0.9% NaCl (Saline) OR 20% (w/v) HP-β-CD in water.

-

pH Modifiers: 1N NaOH and 0.1N NaOH (Sodium Hydroxide).

-

Equipment: pH meter (micro-probe recommended), vortex mixer, 0.22 µm PES syringe filter.

Step-by-Step Methodology

-

Calculation:

-

Determine the Salt-to-Base Ratio . If dosing is based on the free base, correct the weight.

-

Correction Factor:

-

-

Initial Dissolution (Acidic Phase):

-

Weigh the required amount of compound.[2]

-

Dissolve in 80% of the final volume of the chosen vehicle (Saline or HP-β-CD).

-

Note: The solution will be clear but highly acidic (pH ~2.0). Do not inject yet.

-

-

pH Adjustment (The "Titration" Step):

-

Place the vial on a magnetic stirrer.

-

Slowly add 1N NaOH dropwise while monitoring pH.

-

As pH approaches 4.0, switch to 0.1N NaOH to avoid overshooting.

-

Target pH: 5.5 – 6.5.

-

Critical Check: Watch for "transient cloudiness" (the Tyndall effect). If the solution turns milky at pH 6.0, the free base is precipitating.

-

If Precipitate Forms: Add 5% Tween 80 or switch to the HP-β-CD vehicle.

-

-

-

Final Volume & Osmolality:

-

Add vehicle to reach the final target volume.

-

Verify pH one last time.

-

Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) filter.

-

-

Storage: Use fresh (within 24 hours). Piperazines can oxidize; protect from light.

Protocol B: Oral Formulation (PO)

Target Route: Oral Gavage Vehicle: Distilled Water or 0.5% Methylcellulose (if suspension is needed)

Rationale

For oral dosing, the stomach's acidity (pH 1-2) keeps the compound soluble. However, a highly acidic solution can damage the esophagus during gavage.

Methodology

-

Vehicle: Distilled water is usually sufficient.

-

Dissolution: Dissolve the dihydrochloride salt in water.

-

Buffering (Optional but Recommended):

-

Adjust pH to ~4.0 using dilute NaOH. This is sufficient to protect the esophagus while ensuring the drug remains fully dissolved before hitting the stomach.

-

-

Taste Masking (For voluntary consumption):

-

Piperazines are bitter. If not using gavage (e.g., water bottle), add 1-2% Sucrose or Saccharin.

-

Quality Control & Validation

Before administering to animals, validate the formulation using the "Bench-to-Cage" checklist:

| Check | Acceptance Criteria | Action if Failed |

| Visual Appearance | Crystal clear, no particulates. | Sonicate for 10 min. If fails, add 5% DMSO. |

| pH | 5.0 – 7.0 (IV/IP); 3.0 – 5.0 (PO). | Adjust with NaOH/HCl. |

| Osmolality | 280 – 320 mOsm/kg (Isotonic). | If hypertonic (>350), dilute with water. |

| Stability | No color change after 4h at RT. | Prepare fresh immediately before dosing. |

Safety & Handling

-

Piperazine Toxicity: Piperazine compounds can act as GABA agonists or serotonergic modulators. Handle as a potential neurotoxin.

-

PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

-

Animal Monitoring: Observe animals for signs of serotonin syndrome (tremors, hind limb abduction, head weaving) immediately post-injection.

References

-

Solubility of Piperazine Salts

- Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Dihydrochloride.

-

URL:[Link]

-

Formulation of Acidic Salts for IP Injection

-

Cyclodextrin Utility in Preclinical Formulation

-

In Vivo pH Considerations

- Source: Naujoks, K., et al. (2022). Impact of gastrointestinal differences in veterinary species on the oral drug solubility. Journal of Pharmaceutical Sciences.

-

URL:[Link]

Extraction of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride from biological matrices

Application Note & Protocol

Topic: High-Recovery Extraction of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride from Biological Matrices for Quantitative Bioanalysis

Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and clinical chemistry.

Abstract

This document provides a comprehensive guide to the extraction of this compound from common biological matrices, primarily plasma and urine. As a substituted piperazine, this compound is expected to be a basic and moderately lipophilic molecule, properties that dictate the optimal strategies for its isolation. We present two robust, field-proven protocols: a Liquid-Liquid Extraction (LLE) method optimized for plasma and serum, and a Solid-Phase Extraction (SPE) method tailored for the cleaner extraction from urine. The scientific rationale behind each step is detailed to empower researchers to adapt these methods to their specific needs. These protocols are designed to integrate seamlessly with modern analytical platforms, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for sensitive and selective quantification of such analytes in complex biological samples[1][2].

Analyte Profile & Physicochemical Rationale

The successful extraction of any analyte is fundamentally dependent on its physicochemical properties. While specific experimental data for 1-(1-p-Tolyl-ethyl)-piperazine is not widely published, we can extrapolate its expected behavior from its core structure and well-characterized analogs like 1-(p-Tolyl)piperazine and other piperazine derivatives[3][4][5].

Causality: The piperazine moiety contains two nitrogen atoms, making the molecule basic. The pKa values of piperazine itself are approximately 9.73 and 5.35[6][7]. The presence of alkyl and aryl substituents will modulate these values, but the compound will retain its basic character. This is the critical lever for extraction: by adjusting the sample pH to be at least 2 units above the highest pKa, we can deprotonate the amine groups. This neutralization of charge dramatically decreases the analyte's affinity for the aqueous matrix and increases its partitioning into an organic solvent (in LLE) or its retention on a non-polar/ion-exchange sorbent (in SPE).

| Property | Estimated Value/Characteristic | Rationale & Impact on Extraction |

| Molecular Formula | C₁₃H₂₂N₂ (as free base) | Defines the monoisotopic mass for MS detection. |

| Molecular Weight | 206.33 g/mol (free base); 279.25 g/mol (dihydrochloride) | Important for preparing standard solutions. |

| Structure (Free Base) | 1-(1-p-Tolyl-ethyl)-piperazine | A substituted piperazine with a non-polar tolyl-ethyl group. |

| Form | Dihydrochloride Salt | Highly soluble in aqueous solutions and biological fluids[7]. |

| Estimated pKa | ~8.5 - 9.5 (most basic nitrogen) | Dictates that a pH > 10.5 is required to ensure the analyte is in its neutral, extractable form[6][8]. |

| Estimated LogP | ~2.0 - 3.0 | Indicates moderate lipophilicity, making it suitable for extraction into common organic solvents like MTBE or ethyl acetate[9]. |

| Analytical Platform | LC-MS/MS | Preferred due to high sensitivity and selectivity for piperazine derivatives in complex matrices[2][10][11]. |

Principle of Extraction Methodologies

Liquid-Liquid Extraction (LLE)

LLE operates on the principle of differential solubility and partitioning of an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent[12]. For a basic compound like 1-(1-p-Tolyl-ethyl)-piperazine, the workflow involves:

-

Alkalinization: The biological sample (e.g., plasma) is made basic (pH > 10.5) to convert the protonated, water-soluble analyte into its neutral, lipophilic free-base form.

-

Extraction: An immiscible organic solvent is added. Vigorous mixing creates a large surface area for the neutral analyte to partition from the aqueous phase into the organic phase.

-

Separation & Concentration: The phases are separated (typically by centrifugation), and the organic layer containing the analyte is removed, evaporated, and reconstituted in a smaller volume of mobile phase-compatible solvent for LC-MS/MS analysis[13].

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that partitions the analyte between a solid (sorbent) and a liquid (sample/solvents) phase[14]. For our target analyte in a matrix like urine, a mixed-mode or polymeric reversed-phase sorbent is ideal.

-

Conditioning & Equilibration: The sorbent is prepared with organic solvent (e.g., methanol) and then an aqueous buffer to ensure reproducible interaction with the analyte.

-

Loading: The pre-treated urine sample is passed through the sorbent. The analyte is retained on the solid phase through hydrophobic and/or ionic interactions.

-

Washing: The sorbent is washed with a specific solvent mixture designed to remove endogenous interferences (salts, urea, etc.) while the analyte of interest remains bound.

-

Elution: A strong organic solvent, often with an acid or base modifier to disrupt the retention mechanism, is used to desorb the analyte from the sorbent into a clean collection tube[15][16].

Detailed Application Protocols